Cinnamycin

Beschreibung

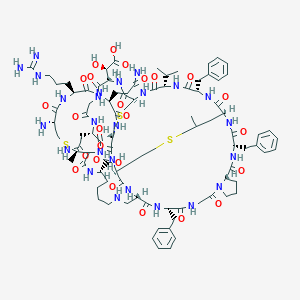

19 amino acid tetracyclic peptide; a globular type B lantibiotic with specific binding to PHOSPHATIDYLETHANOLAMINES of the inner layer of plasma membranes; of unknown MF produced by Streptomyces cinnamomeus

Eigenschaften

IUPAC Name |

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,61-,66-,67+,68+,69-,70+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWKBINWOWJNZ-OURZNGJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSC[C@@H]4C(=O)N[C@@H](CS1)C(=O)N[C@@H](CNCCCC[C@H](NC(=O)[C@@H]([C@@H](SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC3=O)[C@H](C(=O)O)O)CC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H125N25O25S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2041.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110655-58-8 | |

| Record name | CINNAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM32RAQ8SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Original Discovery of Cinnamycin (Ro 09-0198): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the original discovery of Cinnamycin, a tetracyclic polypeptide antibiotic also known as Ro 09-0198. It details the initial isolation, the producing microorganism, early characterization of its biological activity, and the foundational experiments that paved the way for its later structural elucidation and mechanistic understanding.

Initial Isolation and Producing Microorganism

This compound was first reported in 1952 by Benedict et al. from the Fermentation Division of the Northern Regional Research Laboratory. The antibiotic was isolated from the culture broth of a newly characterized actinomycete, Streptomyces cinnamoneus nov. sp.[1][2][3][4] This novel species was isolated from a soil sample in Japan.[3]

Fermentation Protocol

The production of this compound was achieved through submerged culture fermentation of Streptomyces cinnamoneus. While the original publication does not provide exhaustive detail on the fermentation medium, it is understood to be a complex medium designed to support the growth of Streptomyces and the production of secondary metabolites.

General Fermentation Parameters (based on typical Streptomyces fermentation):

-

Inoculum: A vegetative inoculum of S. cinnamoneus grown in a suitable seed medium.

-

Production Medium: A sterile liquid medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.

-

Aeration and Agitation: The fermentation would have been conducted with aeration and agitation to ensure sufficient oxygen supply for the aerobic bacterium.

-

Temperature: Incubation at a temperature optimal for Streptomyces growth, typically around 28-30°C.

-

Fermentation Time: The duration of the fermentation would be determined by monitoring the antibiotic activity in the broth, likely over several days.

Isolation and Purification Protocol

The initial isolation and purification of this compound from the fermentation broth involved a multi-step process to separate the antibiotic from other broth constituents.

Experimental Workflow for this compound Isolation (based on early antibiotic purification techniques):

Caption: Initial isolation workflow for this compound.

Early Characterization and Biological Activity

The newly isolated this compound was subjected to a series of tests to determine its antimicrobial spectrum and basic chemical properties.

Antimicrobial Spectrum

This compound demonstrated a range of inhibitory activity, primarily against Gram-positive bacteria. The initial studies likely employed a serial dilution method to determine the minimum inhibitory concentration (MIC) against various microorganisms.

Table 1: Antimicrobial Spectrum of this compound (Qualitative Data from Early Reports)

| Microorganism | Activity |

| Bacillus subtilis | Yes |

| Mycobacterium tuberculosis | Yes |

| Gram-positive cocci | Yes |

| Gram-negative bacteria | No |

| Fungi | No |

Elucidation of the Core Structure

The complete chemical structure of this compound (Ro 09-0198) was not determined at the time of its initial discovery and required decades of advancements in analytical chemistry. The complex, tetracyclic structure containing unusual amino acids was eventually elucidated through extensive use of Nuclear Magnetic Resonance (NMR) spectroscopy by Kessler and his team in 1988. This was later revised in 1990 by Fredenhagen et al., who clarified the identity of certain amino acid residues.[5]

Early Mechanistic Insights

Initial investigations into the mechanism of action of this compound (Ro 09-0198) pointed towards its interaction with the cell membrane. Later, more focused studies in the late 1980s and early 1990s provided a clearer picture of its molecular target and inhibitory actions.

Specific Interaction with Phosphatidylethanolamine (PE)

A pivotal discovery in understanding this compound's mode of action was its highly specific interaction with phosphatidylethanolamine (PE), a key phospholipid component of bacterial and other cell membranes.[6][7] Choung et al. in 1988 demonstrated that this compound caused a permeability increase and aggregation in liposomes that contained PE, but not in those with other phospholipids like phosphatidylserine or phosphatidylinositol.[6] This specificity for PE is a cornerstone of its biological activity.[6]

Inhibition of Phospholipase A2

Further research revealed that this compound is a potent inhibitor of phospholipase A2 (PLA2).[5][8][9] Märki et al. in 1991 reported that this compound and related lantibiotics inhibited various phospholipase A2 enzymes with IC50 values around 1 µM when PE was used as a substrate.[8][10] No inhibition was observed with phosphatidylcholine as the substrate, reinforcing the idea that this compound's inhibitory effect is indirect, through the sequestration of the PE substrate.[8][11]

Signaling Pathway: Indirect Inhibition of Phospholipase A2 by this compound

Caption: this compound indirectly inhibits PLA2 by sequestering its substrate, PE.

Table 2: Quantitative Data on this compound's Biological Activity from Early Mechanistic Studies

| Parameter | Value | Reference |

| IC50 for Phospholipase A2 | ~1 µM | Märki et al., 1991[8] |

| Binding Stoichiometry to PE | 1:1 | Choung et al., 1988[6] |

Conclusion

The original discovery of this compound (Ro 09-0198) from Streptomyces cinnamoneus by Benedict and colleagues in 1952 marked the beginning of decades of research into this unique lantibiotic. While the initial studies laid the groundwork by identifying its antimicrobial properties and a method for its isolation, later investigations were crucial in unraveling its complex structure and its specific mechanism of action involving the binding of phosphatidylethanolamine and the indirect inhibition of phospholipase A2. This foundational work continues to inform the study of lantibiotics and their potential as therapeutic agents.

References

- 1. This compound, an antibiotic from Streptomyces cinnamoneus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reference [jcm.riken.jp]

- 3. Streptomyces cinnamoneus - Wikipedia [en.wikipedia.org]

- 4. Species: Streptomyces cinnamoneus [lpsn.dsmz.de]

- 5. Duramycins B and C, two new lanthionine containing antibiotics as inhibitors of phospholipase A2. Structural revision of duramycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. Complex formation of peptide antibiotic Ro09-0198 with lysophosphatidylethanolamine: 1H NMR analyses in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamycin: A Technical Guide to a Type B Lantibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cinnamycin, a tetracyclic lantibiotic with significant potential in various biomedical applications. We will explore its classification, detailed structure, mechanism of action, and biosynthesis. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by several species of Streptomyces, most notably Streptomyces cinnamoneus.[1][2] It belongs to the lantibiotic family of antimicrobial peptides, characterized by the presence of thioether cross-linked amino acids, namely lanthionine (Lan) and methyllanthionine (MeLan).[3][4] this compound's unique biological activity stems from its highly specific interaction with the membrane phospholipid phosphatidylethanolamine (PE), making it a valuable tool for studying membrane dynamics and a candidate for novel therapeutic agents.[1][2]

Classification of this compound

Lantibiotics are broadly categorized into two main types, A and B, based on their structural and functional characteristics. This compound is classified as a Type B lantibiotic .[1]

-

Type A Lantibiotics : These are typically elongated, flexible, and positively charged peptides that act by forming pores in the membranes of target bacteria.

-

Type B Lantibiotics : In contrast, these are globular, compact, and are either neutral or carry a net negative charge.[1] Their mechanism of action is often more specific, involving the inhibition of essential enzymes or, in the case of this compound, binding to specific membrane components.[1][3]

Within the broader classification of lantibiotics based on their biosynthetic machinery, this compound is categorized as a Class II lantibiotic . This classification is defined by the use of a single bifunctional enzyme, a LanM-type protein, which is responsible for both the dehydration of serine and threonine residues and the subsequent cyclization reactions to form the characteristic thioether bridges.[1][4]

Molecular Structure of this compound

This compound is a 19-amino acid, tetracyclic peptide with a compact, globular structure.[1] Its unique architecture is a result of extensive post-translational modifications, which introduce several non-proteinogenic amino acids and create a rigid, well-defined three-dimensional conformation.

Primary Structure and Modifications

The amino acid sequence of the this compound propeptide is: Ala-Arg-Gln-Ala-Ala-Ala-Phe-Gly-Pro-Phe-Abu-Phe-Val-Ala-Asp-Gly-Asn-Abu-Lys.[1]

Key structural features and unusual amino acids include:

-

One meso-Lanthionine (Lan) bridge : A thioether linkage.

-

Two (2S,3S,6R)-3-Methyllanthionine (MeLan) bridges : Thioether linkages derived from threonine.

-

One (2S,8S)-Lysinoalanine (Lal) bridge : An unusual bridge formed between the ε-amino group of Lysine-19 and the side chain of a serine residue at position 6.[1][4][5]

-

One erythro-3-Hydroxy-L-aspartic acid (HyAsp) : Located at position 15, this hydroxylated residue is crucial for the specific interaction with its biological target, phosphatidylethanolamine.[1]

These modifications result in a rigid, tetracyclic structure that is essential for its biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈₉H₁₂₅N₂₅O₂₅S₃ | [1] |

| Molar Mass | 2041.31 g·mol⁻¹ | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% (by HPLC) | [2] |

| Solubility | Soluble in DMSO, DMF, ethanol, methanol. Poorly soluble in water. | [2] |

Quantitative Biological Data

Antimicrobial Activity

This compound exhibits activity primarily against Gram-positive bacteria, including species of Bacillus, Clostridium, and Mycobacterium.[2] However, comprehensive public data on its minimum inhibitory concentrations (MICs) against a wide range of pathogens is limited.

| Organism | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | EC1524 | 16 | [1] |

Antiviral Activity

Binding Affinity to Phosphatidylethanolamine (PE)

The biological activity of this compound is contingent upon its high-affinity, 1:1 stoichiometric binding to PE.[1] This interaction has been quantified using isothermal titration calorimetry (ITC).

| Parameter | Condition | Value | Reference(s) |

| Binding Constant (K₀) | POPC Membrane | ~10⁷–10⁸ M⁻¹ | [6][7] |

| Octyl Glucoside Micelle | ~10⁶ M⁻¹ | [6] | |

| Free Energy of Binding (ΔG°) | Large Vesicles | -10.5 kcal/mol | [7] |

| Reaction Enthalpy (ΔH°) | Large Vesicles (50°C) | -10 kcal/mol | [7] |

| Large Vesicles (10°C) | ~0 kcal/mol | [7] |

Mechanism of Action: PE Binding and Membrane Disruption

This compound's mechanism of action is unique among lantibiotics and is initiated by its specific binding to phosphatidylethanolamine (PE), a phospholipid typically located in the inner leaflet of the plasma membrane.[1][2]

The process involves several key steps:

-

Membrane Interaction : this compound approaches the cell membrane.

-

Transbilayer Lipid Movement : It induces the "flipping" of PE from the inner to the outer leaflet of the membrane, thereby exposing its target.[2]

-

Complex Formation : this compound binds to the exposed PE headgroup with high specificity and affinity.[1] The binding pocket is formed by residues 7-14.[1] The interaction is stabilized by a network of hydrogen bonds between the primary ammonium group of PE and the backbone carbonyls of Phe7 and Val13, as well as the side chain of HyAsp15 in this compound.[1][8] A previously uncharacterized phosphate-binding site involving residues 10-13 further stabilizes the complex.[5][8]

-

Membrane Perturbation : The formation of the this compound-PE complex alters membrane curvature and disrupts its integrity, leading to cell stress and inhibition of cell wall biosynthesis.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

Cinnamycin's Assault on Bacterial Membranes: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the antibacterial activity of cinnamycin, a lantibiotic that targets the integrity of bacterial cell membranes. By specifically binding to phosphatidylethanolamine (PE), a key component of bacterial membranes, this compound triggers a cascade of events leading to membrane disruption and cell death. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling and logical pathways involved in this compound's mode of action.

Core Mechanism: High-Affinity Binding to Phosphatidylethanolamine

This compound's primary mode of action is its highly specific, 1:1 stoichiometric binding to phosphatidylethanolamine (PE), a major phospholipid component of many bacterial membranes.[1][2] This interaction is the cornerstone of its antimicrobial activity. The binding is characterized by a strong affinity, driven by a network of hydrogen bonds between the this compound molecule and the headgroup of PE.[2]

Molecular dynamics simulations and NMR studies have revealed that the primary ammonium group of the PE headgroup fits into a well-defined binding pocket on the this compound molecule.[2] This pocket is formed by the backbone carbonyls of specific amino acid residues, including Phe7 and Val13.[2] Additionally, the hydroxylated aspartate at residue 15 (HyAsp15) plays a crucial role in stabilizing this interaction through tight engagement with the charged amine of the lipid headgroup.[2] Beyond the headgroup, this compound also interacts with the phosphate group of PE via a distinct phosphate-binding site.[2]

This high degree of specificity for PE explains this compound's selective action against bacteria, as PE is more abundantly present in their membranes compared to the outer leaflet of mammalian cell membranes.

Quantitative Analysis of this compound-PE Interaction

The thermodynamic parameters of the this compound-PE interaction have been quantified using high-sensitivity isothermal titration calorimetry (ITC). These studies provide critical data on the binding affinity and the thermodynamic forces driving the complex formation.

| Parameter | Value in POPC Bilayer | Value in Octyl Glucoside Micelles | Notes |

| Binding Constant (K₀) | ~10⁷ - 10⁸ M⁻¹ | ~10⁶ M⁻¹ | The higher affinity in a bilayer suggests a contribution from nonspecific hydrophobic interactions with the membrane.[1][3] |

| Stoichiometry (n) | 1:1 (this compound:PE) | 1:1 (this compound:PE) | Confirms a direct, one-to-one binding interaction.[1] |

| Enthalpy (ΔH°) | Varies with temperature (e.g., -10 kcal/mol at 50°C) | Enthalpy-driven | In bilayers, the reaction is enthalpy-driven at higher temperatures and entropy-driven at lower temperatures, indicating a hydrophobic binding mechanism.[3] |

| Gibbs Free Energy (ΔG°) | ~ -10.5 kcal/mol | Not specified | Shows little temperature dependence, suggesting an enthalpy-entropy compensation mechanism.[3] |

| Effect of PE Acyl Chain Length | Optimal binding with a chain length of eight carbons. Longer chains do not enhance affinity, while shorter chains weaken the interaction. | Not specified | Highlights the importance of the lipid's hydrophobic portion for stable complex formation.[1] |

Consequences of this compound Binding: A Cascade of Membrane Disruption

The binding of this compound to PE initiates a series of events that compromise the structural and functional integrity of the bacterial membrane.

Induction of Transbilayer Lipid Movement (Flip-Flop)

A key consequence of this compound binding is the induction of transbilayer lipid movement, commonly known as "flip-flop."[4] this compound facilitates the movement of PE from the inner leaflet to the outer leaflet of the membrane. This action is crucial as it effectively increases the concentration of its own receptor on the outer surface, promoting further binding and amplifying its disruptive effects.[4]

Alteration of Membrane Curvature

This compound has been shown to induce changes in membrane curvature.[5] It preferentially binds to highly curved regions of the membrane and can itself induce the formation of such curvatures.[5] This alteration of the membrane's physical structure can lead to instability and the formation of non-lamellar lipid phases, further contributing to membrane disruption.

Membrane Permeabilization and Pore Formation

The culmination of this compound's interaction with the bacterial membrane is an increase in permeability. While the exact mechanism of pore formation is still under investigation, the binding and subsequent structural changes in the membrane lead to the formation of transient or stable pores.[2][6] This disruption of the membrane's barrier function leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. Although the permeabilization of the membrane by this compound is well-established, specific quantitative data on the extent of membrane depolarization (e.g., in millivolts) is not extensively detailed in the reviewed literature.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis.[1] While its broad-spectrum activity is acknowledged, specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacteria are not consistently reported in the surveyed scientific literature. The efficacy of this compound is directly linked to the presence and accessibility of PE in the bacterial membrane.

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to elucidate the mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the this compound-PE interaction.

Methodology:

-

Sample Preparation: this compound is placed in the sample cell of the calorimeter, and a suspension of lipid vesicles (e.g., large unilamellar vesicles composed of a mixture of POPC and PE) is loaded into the titration syringe.

-

Titration: The lipid vesicles are incrementally injected into the sample cell containing this compound.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting titration curve is fitted to a binding model to extract the binding constant (K₀), stoichiometry (n), and enthalpy of binding (ΔH°). The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the structural details of the this compound-PE complex at an atomic level.

Methodology:

-

Sample Preparation: Liposomes are prepared with ¹³C and ¹⁵N-labeled PE incorporated into a lipid bilayer (e.g., DOPC). An equimolar amount of this compound is added to the liposome suspension.

-

NMR Spectroscopy: A variety of solid-state NMR techniques are employed, including:

-

2D ¹³C-¹³C PARISxy: To probe the proximity of carbon atoms within the PE molecule upon this compound binding.

-

²H- and ³¹P-NMR: To study the effects of this compound on the order and dynamics of the lipid bilayer.

-

-

Data Analysis: Changes in the NMR spectra upon the addition of this compound provide information on the specific parts of the PE molecule that interact with the antibiotic and the conformational changes that occur in the lipid membrane.

Fluorescence-Based Lipid Flip-Flop Assay

Objective: To quantify the transbilayer movement of lipids induced by this compound.

Methodology:

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared containing a small percentage of a fluorescently labeled lipid analog (e.g., NBD-PE) that is initially present in both leaflets of the bilayer.

-

Quenching: A membrane-impermeable quenching agent (e.g., dithionite) is added to the external solution to quench the fluorescence of the labeled lipids in the outer leaflet.

-

This compound Addition: this compound is added to the vesicle suspension.

-

Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates the flipping of labeled lipids from the inner to the outer leaflet, where they are quenched.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Methodology:

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Visualizing the Mechanism: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound's mechanism of action on bacterial membranes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]

- 4. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Binding Affinity of Cinnamycin for Phosphatidylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the lantibiotic cinnamycin and its specific cellular receptor, the membrane phospholipid phosphatidylethanolamine (PE). This document details the high-affinity and specific nature of this interaction, outlines the experimental protocols used to characterize it, and explores its downstream consequences, including the inhibition of enzymatic activity and the induction of membrane disruption.

Introduction to this compound and Phosphatidylethanolamine

This compound is a tetracyclic peptide antibiotic belonging to the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides.[1][2] It exhibits a unique mechanism of action by specifically binding to phosphatidylethanolamine (PE), a major phospholipid component of bacterial and eukaryotic cell membranes.[1][2] PE is a glycerophospholipid with a primary amine headgroup, and its distribution within the plasma membrane is asymmetric, being predominantly located in the inner leaflet.[1][3] The specific recognition of PE by this compound is the basis for its antimicrobial activity and has also led to its use as a molecular probe to study the distribution and dynamics of PE in biological membranes.[4]

Quantitative Analysis of this compound-PE Binding Affinity

The interaction between this compound and phosphatidylethanolamine is characterized by a high binding affinity and a 1:1 stoichiometric ratio.[2] Isothermal Titration Calorimetry (ITC) has been a key technique in quantifying the thermodynamic parameters of this interaction. The binding constant (K₀) for the this compound-PE complex is in the range of 10⁷ to 10⁸ M⁻¹, indicating a very strong interaction.[2][4]

The thermodynamic profile of the binding reveals that it is a complex process influenced by the environment. In octyl glucoside micelles, the complex formation is primarily enthalpy-driven.[2] However, in a more biologically relevant bilayer membrane, both enthalpy and entropy contribute significantly to the binding free energy.[2] This suggests that hydrophobic interactions and the release of ordered water molecules play a crucial role in the stabilization of the this compound-PE complex within a membrane environment.

| Parameter | Value in POPC Bilayer | Value in Octyl Glucoside Micelles | Reference |

| Binding Constant (K₀) | ~10⁷ - 10⁸ M⁻¹ | ~10⁶ M⁻¹ | [2] |

| Stoichiometry (n) | 1:1 | 1:1 | [2] |

| Change in Enthalpy (ΔH°) | Temperature-dependent (-10 kcal/mol at 50°C) | Enthalpy-driven | [2][4] |

| Change in Free Energy (ΔG°) | -10.5 kcal/mol | - | [4] |

| Change in Entropy (ΔS°) | Contributes significantly | - | [2] |

| Molar Heat Capacity (ΔCp°) | -240 cal/mol | +217 cal/mol | [5] |

Experimental Protocols for Characterizing this compound-PE Interaction

A variety of biophysical and biochemical techniques have been employed to elucidate the specifics of the this compound-PE interaction. Below are detailed methodologies for some of the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity, stoichiometry, and the thermodynamic parameters of the interaction.

Objective: To quantify the binding affinity and thermodynamics of the this compound-PE interaction.

Materials:

-

High-sensitivity Isothermal Titration Calorimeter

-

This compound (Ro 09-0198)

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)

-

Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, 0.1 mM EDTA, pH 7.5)[6]

-

Organic solvent (e.g., chloroform)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Liposome Preparation:

-

Dissolve POPC and POPE (at the desired molar ratio) in chloroform.[6]

-

Create a thin lipid film by evaporating the solvent using a rotary evaporator under a stream of nitrogen.[6]

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[6]

-

Hydrate the lipid film with the buffer solution by vortexing, creating multilamellar vesicles (MLVs). The hydration should be performed above the lipid transition temperature.[7]

-

Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.[6]

-

Determine the final lipid concentration, for example, by a phosphorus assay.[6]

-

-

ITC Experiment:

-

Degas both the this compound solution and the liposome suspension before loading them into the calorimeter.[6]

-

Load the sample cell (typically ~1.4 mL) with the this compound solution at a known concentration (e.g., 25-50 µM).[5]

-

Load the injection syringe with the PE-containing liposome suspension at a concentration significantly higher than the this compound solution (e.g., 1-2 mM).[5]

-

Set the experimental temperature (e.g., 25°C or 37°C).[5][6]

-

Perform a series of injections (e.g., 6 µL each) of the liposome suspension into the sample cell while monitoring the heat changes.

-

As a control, perform a titration of the liposome suspension into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the corrected heat changes against the molar ratio of PE to this compound.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K₀), stoichiometry (n), and change in enthalpy (ΔH°). The change in free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTln(K₀) = ΔH° - TΔS°.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides atomic-level information on the structure and dynamics of the this compound-PE complex within a membrane environment.

Objective: To identify the specific molecular groups involved in the this compound-PE interaction and to determine the structure of the complex.

Materials:

-

Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe

-

This compound

-

Isotopically labeled phosphatidylethanolamine (e.g., ¹³C, ¹⁵N-labeled PE)

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Buffer solution

Protocol:

-

Sample Preparation:

-

ssNMR Experiments:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) ssNMR spectra.

-

2D ¹³C-¹³C PARISxy (Proton Assisted Recoupling Insensitive to Symmetrization xy) experiments can be used to observe correlations between carbon atoms in the PE molecule and identify chemical shift perturbations upon this compound binding.[9]

-

2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or similar experiments are used to probe the environment of the nitrogen atom in the PE headgroup.[9]

-

2D ¹H-¹³C correlation spectra can further map the interactions between this compound and the carbon atoms of PE.[9]

-

Relaxation experiments, such as measuring ¹⁵N and ¹³C R1ρ relaxation rates, can provide information on the dynamics of the PE molecule when bound to this compound.[9]

-

-

Data Analysis:

-

Compare the spectra of the PE-containing liposomes in the presence and absence of this compound.

-

Identify chemical shift perturbations (CSPs) in the signals of the PE molecule, particularly in the headgroup, phosphate, glycerol backbone, and the upper part of the acyl chains.[8]

-

These CSPs indicate the specific parts of the PE molecule that are in close contact with this compound.

-

Use the structural restraints derived from the NMR data to generate a model of the this compound-PE complex.

-

Transbilayer Lipid Movement Assay

This compound binding to PE, which is primarily located in the inner leaflet of the plasma membrane, necessitates a mechanism for the peptide to access its target. This assay demonstrates that this compound can induce the "flip-flop" of PE from the inner to the outer leaflet.

Objective: To determine if this compound induces the transbilayer movement of PE in a model membrane system.

Materials:

-

Fluorometer

-

Large unilamellar vesicles (LUVs) composed of POPC and varying concentrations of POPE.

-

Fluorescently labeled phospholipid (e.g., 1-acyl-2-(N-4-nitrobenzo-2-oxa-1,3-diazole)-aminocaproyl phosphatidylethanolamine; C6-NBD-PE).[3]

-

Bovine serum albumin (BSA)

-

This compound

Protocol:

-

Liposome Preparation:

-

Prepare LUVs containing a small percentage (e.g., 0.25 mol%) of C6-NBD-PE along with POPC and the desired concentration of POPE.[3]

-

-

Fluorescence Quenching Assay:

-

Place the LUV suspension in a cuvette and monitor the fluorescence of NBD at an excitation wavelength of 475 nm and an emission wavelength of 535 nm.[3][10]

-

Add BSA to the cuvette. BSA is a membrane-impermeable protein that will quench the fluorescence of NBD-PE present in the outer leaflet of the liposomes by extraction.[10]

-

After the initial fluorescence decrease due to BSA, add this compound to the cuvette.

-

A further decrease in fluorescence indicates that this compound has induced the translocation of NBD-PE from the inner to the outer leaflet, where it is then accessible to quenching by BSA.

-

-

Data Analysis:

-

Measure the rate and extent of the fluorescence decrease after the addition of this compound.

-

Compare the results for liposomes with different concentrations of PE to demonstrate the PE-dependency of the transbilayer movement.

-

Signaling Pathways and Downstream Effects

The primary and most well-characterized downstream effect of this compound binding to PE is the indirect inhibition of phospholipase A2 (PLA2).[11]

Inhibition of Phospholipase A2 (PLA2)

PLA2 is an enzyme that hydrolyzes the sn-2 position of glycerophospholipids, releasing fatty acids and lysophospholipids. Many forms of PLA2 show a preference for PE as a substrate.

Mechanism of Inhibition: this compound does not bind directly to PLA2. Instead, it sequesters the enzyme's substrate, phosphatidylethanolamine, within the cell membrane.[11] By forming a high-affinity complex with PE, this compound makes it unavailable for hydrolysis by PLA2. This leads to a potent, indirect inhibition of PLA2 activity.[11] This inhibition has been observed with PLA2 from various sources.[11] The IC50 value for this inhibition is around 1 µM.[11]

Biological Significance: The inhibition of PLA2 has significant implications for various cellular processes. PLA2 is a key enzyme in the inflammatory response, as it initiates the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes. By inhibiting PLA2, this compound can exert anti-inflammatory effects.

dot

Caption: this compound's indirect inhibition of Phospholipase A2.

Membrane Disruption and Cytotoxicity

At higher concentrations, the interaction of this compound with PE can lead to more drastic changes in membrane structure and integrity. This compound can induce membrane fusion and alter the overall morphology of the membrane.[1][3] This membrane-disrupting activity is a key component of its cytotoxic effects. The process is thought to begin with the this compound-induced exposure of PE on the cell surface, which then promotes further binding of the peptide, leading to a cascade of events that ultimately compromise the membrane barrier.[1]

dot

Caption: Proposed workflow for this compound-induced cytotoxicity.

Conclusion

The high-affinity and specific binding of this compound to phosphatidylethanolamine is a well-characterized interaction with significant biological consequences. This technical guide has provided an in-depth overview of the quantitative aspects of this binding, detailed experimental protocols for its study, and an exploration of its downstream effects on cellular signaling and membrane integrity. A thorough understanding of this interaction is crucial for researchers and drug development professionals interested in leveraging the unique properties of this compound for antimicrobial therapies, as a molecular probe, or for modulating cellular processes involving PE. Further research into the precise molecular details of the this compound-PE complex and its influence on the surrounding lipid environment will continue to provide valuable insights into membrane biology and drug-membrane interactions.

References

- 1. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [file.scirp.org]

- 7. romanpub.com [romanpub.com]

- 8. Specific Lipid Studies in Complex Membranes by Solid‐State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Cinnamycin-Phosphatidylethanolamine Interaction: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions underpinning the specific binding of the lantibiotic cinnamycin to the membrane phospholipid phosphatidylethanolamine (PE). This compound's high affinity and selectivity for PE are critical to its biological activities, including its antimicrobial properties and its use as a molecular probe for tracking PE distribution in cellular membranes. Understanding this structural basis is paramount for the rational design of novel therapeutics and diagnostic tools.

Molecular Architecture of the this compound-PE Complex

This compound is a 19-residue, tetracyclic peptide characterized by a compact, globular structure enforced by four thioether cross-links (one lanthionine and two methyllanthionines) and a lysinoalanine bridge.[1] This rigid conformation creates a well-defined binding pocket, specifically accommodating the head group of phosphatidylethanolamine with a 1:1 stoichiometry.[1][2][3][4] The binding is highly selective for PE; other common membrane lipids such as phosphatidylcholine (PC), phosphatidylserine (PS), and phosphatidylinositol (PI) show little to no affinity.[2][5]

Molecular dynamics (MD) simulations, building upon an initial NMR-derived model (PDB ID: 2DDE), have elucidated the precise nature of the interaction.[2][6] The binding mechanism is a two-part recognition process involving both the primary ammonium and the phosphate group of the PE headgroup.

Key Interaction Sites:

-

Ammonium Binding Pocket: The primary ammonium group (-NH₃⁺) of the PE headgroup is anchored within a pocket on the this compound surface through an extensive hydrogen-bonding network.[2][6][7] Key residues forming this network are:

-

The backbone carbonyls of Phenylalanine-7 (Phe7) and Valine-13 (Val13) .[1][2][8]

-

The side chain hydroxyl and carboxylate groups of erythro-3-hydroxy-L-aspartic acid at position 15 (HyAsp15) .[2][6][7][9] The hydroxylation at this position is crucial for tight interaction with the charged amine.[2][9]

-

-

Phosphate Binding Site: this compound also interacts with the phosphate group of PE via a previously uncharacterized binding site.[2][6][7] This site is formed by the backbone amide hydrogens of residues Phenylalanine-10 (Phe10) , α-aminobutyric acid-11 (Abu11) , Phenylalanine-12 (Phe12) , and Valine-13 (Val13) .[2][6][7]

This dual-recognition mechanism explains why molecules with a different spacing between the ammonium and phosphate groups fail to bind effectively.[2][6] The substitution of even a single hydrogen on the PE ammonium group with a methyl group, as in N-methyl PE, destabilizes this H-bond network and reduces binding affinity.[2][6][7]

Visualization of the Binding Interaction

The following diagram illustrates the key hydrogen bond interactions between the PE headgroup and the binding sites on this compound, as determined by molecular dynamics simulations.

Quantitative Binding Data

The interaction between this compound and PE has been quantified using high-sensitivity isothermal titration calorimetry (ITC) and enzyme-linked immunosorbent assays (ELISA), revealing a high-affinity interaction that is influenced by the lipid environment and temperature.

Thermodynamic Parameters

ITC measurements show that complex formation is characterized by a high binding constant (K₀) in the range of 10⁷ to 10⁸ M⁻¹.[4] The thermodynamics are notably dependent on the environment and temperature.

| Parameter | Value (in POPC Bilayer) | Value (in Octyl Glucoside Micelles) | Conditions / Notes |

| Binding Constant (K₀) | ~10⁷ - 10⁸ M⁻¹ | ~10⁶ M⁻¹ | The higher affinity in a bilayer is attributed to nonspecific hydrophobic interactions with the membrane.[3] |

| Stoichiometry (N) | 1:1 | 1:1 | Confirms one this compound molecule binds to one PE molecule.[3][4] |

| Reaction Enthalpy (ΔH°) | Varies from 0 to -10 kcal/mol | Enthalpy-driven | In bilayers, ΔH° is temperature-dependent. At 10°C, binding is entropy-driven; at 50°C, it is enthalpy-driven.[4] |

| Free Energy (ΔG°) | -10.5 kcal/mol | Not specified | Shows little temperature dependence, indicating an enthalpy-entropy compensation mechanism.[4] |

| Molar Heat Capacity (ΔCₚ) | -245 cal/mol·K | Not specified | The negative value indicates a hydrophobic binding mechanism.[4] |

Table 1: Thermodynamic data for the this compound-PE interaction.

Lipid Specificity

ELISA-based binding assays confirm the high specificity of this compound for PE over other common membrane lipids.

| Lipid Species | Relative Binding Signal |

| Phosphatidylethanolamine (PE) | High |

| Phosphatidylserine (PS) | Slightly Positive |

| Phosphatidylcholine (PC) | No Signal |

| Phosphatidylinositol (PI) | No Signal |

| Sphingomyelin (SM) | No Signal |

| Glycolipids (e.g., GlcCer, LacCer) | No Signal |

Table 2: Binding specificity of this compound to various lipid species. Data adapted from ELISA results.[5]

Experimental Protocols

The structural and quantitative understanding of the this compound-PE interaction is derived from a combination of molecular simulation, calorimetry, and spectroscopic techniques.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the complex, revealing the dynamics and stability of the interaction. The protocol described by Vestergaard et al. (2019) serves as a representative example.

-

Initial Structure : The simulation typically starts from an experimentally derived structure, such as the NMR structure of this compound bound to lysophosphatidylethanolamine (PDB ID: 2DDE).[2][6]

-

System Setup : The this compound-PE complex is placed in a simulation box. For membrane simulations, the complex is embedded in a pre-equilibrated lipid bilayer (e.g., POPC) and solvated with water and ions to neutralize the system.[2][6]

-

Force Field : A suitable force field (e.g., GROMOS, CHARMM) is chosen to describe the atomic interactions.

-

Equilibration : The system undergoes energy minimization to remove steric clashes, followed by sequential equilibration phases under constant volume (NVT) and constant pressure (NPT) to stabilize temperature and pressure.

-

Production Run : Long-duration simulations (nanoseconds to microseconds) are performed to sample the conformational space of the complex.

-

Analysis : The resulting trajectory is analyzed to determine stable hydrogen bonds, intermolecular distances, and root-mean-square deviation (RMSD) to characterize the binding interface.[2]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the heat changes associated with the binding event, allowing for the determination of thermodynamic parameters.

-

Sample Preparation : Large unilamellar vesicles (LUVs) are prepared, typically composed of a host lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) doped with a specific concentration of PE.[3] The this compound solution is prepared in the same buffer.

-

Instrumentation : A high-sensitivity isothermal titration calorimeter is used.

-

Experimental Procedure : The lipid vesicle solution is placed in the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe.

-

Titration : Small aliquots of the this compound solution are injected into the sample cell at a constant temperature. The heat released or absorbed after each injection is measured.

-

Data Analysis : The integrated heat data are plotted against the molar ratio of this compound to PE. The resulting isotherm is fitted to a binding model (e.g., one-site binding) to calculate the binding constant (K₀), stoichiometry (N), and enthalpy of binding (ΔH°).[4] The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equation: ΔG° = -RTln(K₀) = ΔH° - TΔS°.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure and Dynamics of this compound-Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro synthesis of Cinnamycin derivatives

An In-Depth Technical Guide to the In Vitro Synthesis of Cinnamycin Derivatives

Introduction

This compound is a member of the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-linked amino acids such as lanthionine (Lan) and methyllanthionine (MeLan).[1][2] These peptides are produced by a variety of Gram-positive bacteria.[3] this compound itself is a 19-amino acid lantibiotic with a compact globular structure.[1][4] Its structure is notable for one Lan and two MeLan residues, an unusual lysinoalanine (Lal) bridge formed between lysine 19 and serine 6, and a hydroxylated aspartic acid at position 15.[1][2][5]

The mechanism of action for this compound and related type B lantibiotics involves binding to phosphatidylethanolamine (PE), a key phospholipid component of bacterial cell membranes.[6][7][8] This interaction disrupts membrane integrity and inhibits cell wall biosynthesis, leading to potent antimicrobial activity against a range of Gram-positive bacteria.[6][9] The unique structure and mode of action have made this compound and its derivatives attractive candidates for novel therapeutic agents.

The in vitro reconstitution of the this compound biosynthetic pathway provides a powerful platform for generating novel derivatives with potentially enhanced properties, such as improved stability, solubility, or target specificity.[1][10] This guide offers a comprehensive overview of the core methodologies, experimental protocols, and data associated with the in vitro synthesis of this compound and its engineered variants.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a precursor peptide and a suite of modifying enzymes encoded by the cin gene cluster.[5][11] The key components are:

-

CinA: The precursor peptide, which consists of an N-terminal leader sequence and a C-terminal core peptide that undergoes modification.[4][5]

-

CinM: A bifunctional lanthionine synthetase (LanM) that catalyzes both the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent intramolecular Michael-type addition of cysteine thiols to form the characteristic (Me)Lan thioether bridges.[1][2]

-

CinX: An α-ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of the aspartate residue at position 15.[1][5]

-

Cinorf7: A protein that is essential for the formation of the lysinoalanine (Lal) bridge between Lys19 and the dehydroalanine at position 6.[1][2][12]

The biosynthetic process can be reconstituted in vitro, allowing for a controlled, step-wise synthesis of this compound and its derivatives. The order of modifications catalyzed by CinM and CinX can be interchangeable in an in vitro setting.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lantibiotics - Wikipedia [en.wikipedia.org]

- 4. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Biosynthesis of Lantibiotics: In vitro semi-synthe...(TF03128) | UIUC Office of Technology Management [otm.illinois.edu]

- 11. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Cinnamycin as a Probe for Membrane Asymmetry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamycin, a tetracyclic peptide antibiotic also known as Ro 09-0198, is a powerful tool for investigating the asymmetric distribution of phospholipids in cellular membranes.[1][2] Its high specificity for phosphatidylethanolamine (PE), a major component of many bacterial and eukaryotic cell membranes, makes it an invaluable probe for studying membrane dynamics, including transbilayer lipid movement during critical cellular processes like cell division and apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to probe membrane asymmetry.

This compound operates by forming a stable 1:1 complex with PE.[1][2][4] This interaction is highly selective, with a significantly lower affinity for other common phospholipids such as phosphatidylcholine (PC) and phosphatidylserine (PS).[5] The binding is driven by the formation of an extensive hydrogen-bonding network between this compound and the primary ammonium group of the PE headgroup, as well as interactions with the phosphate group.[4][5][6] This specific binding can induce membrane permeabilization, making it a useful tool for studying membrane integrity and dynamics.[4][5]

Data Presentation

Table 1: Thermodynamic Parameters of this compound-PE Interaction

| Parameter | Value | Conditions | Reference |

| Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | Large unilamellar vesicles (LUVs) | [1][2] |

| ~10⁶ M⁻¹ | Octyl glucoside micelles | [7] | |

| Dissociation Constant (Kd) | ~10 nM | For PE | [8] |

| ~10 mM | For PC | [8] | |

| Free Energy of Binding (ΔG°) | -10.5 kcal/mol | LUVs, little temperature dependence | [1][2] |

| Reaction Enthalpy (ΔH°) | 0 kcal/mol at 10°C | LUVs | [1][2] |

| -10 kcal/mol at 50°C | LUVs | [1][2] | |

| Molar Heat Capacity (ΔCp°) | -245 cal/mol·K | LUVs | [1][2] |

Table 2: this compound Concentration Effects

| Experiment | This compound Concentration | Observed Effect | Reference |

| Vesicle Leakage Assay | Nanomolar concentrations | Membrane damage in PE-containing membranes | [8] |

| Cell Surface Labeling | 1 µM | Exposure of PE on HeLa cells | [9] |

Experimental Protocols

Hemolysis Assay to Determine Membrane Permeabilization

This assay assesses the ability of this compound to disrupt the membrane of red blood cells (RBCs), leading to the release of hemoglobin. The degree of hemolysis is indicative of the peptide's membrane-permeabilizing activity.

a. Materials:

-

This compound

-

Fresh whole blood (e.g., from rat or human) stabilized with an anticoagulant (e.g., K2EDTA or Heparin)[10][11]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Distilled water (positive control for 100% hemolysis)

-

0.1% Triton X-100 (alternative positive control)

-

96-well microplate (round-bottom for incubation, flat-bottom for absorbance reading)

-

Microplate reader

b. Protocol:

-

Prepare Red Blood Cell Suspension:

-

Centrifuge fresh whole blood at 1000 x g for 10 minutes to pellet the RBCs.[12]

-

Carefully aspirate the supernatant and buffy coat.

-

Wash the RBCs by resuspending the pellet in 10 volumes of PBS and centrifuging again. Repeat this washing step three to five times.[10][11]

-

Prepare a 0.5% (v/v) RBC suspension in PBS. For example, add 40 µL of packed RBCs to 8 mL of PBS.[12]

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in PBS in a 96-well round-bottom plate.

-

Add 100 µL of the RBC suspension to each well containing 100 µL of the this compound dilutions.[13]

-

For controls, add 100 µL of RBC suspension to wells containing 100 µL of PBS (negative control) and 100 µL of distilled water or 0.1% Triton X-100 (positive control).

-

Incubate the plate at 37°C for 1 hour.[13]

-

-

Measurement:

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[10][11]

c. Visualization:

Vesicle Leakage Assay

This assay measures the ability of this compound to induce leakage of a fluorescent dye from synthetic lipid vesicles (liposomes), providing a quantitative measure of membrane permeabilization in a model system.

a. Materials:

-

This compound

-

Phospholipids (e.g., POPC, POPE)

-

Fluorescent dye (e.g., calcein)

-

Buffer (e.g., HEPES buffer with NaCl)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

b. Protocol:

-

Liposome Preparation:

-

Prepare a lipid film by dissolving the desired phospholipids (e.g., a mixture of POPC and POPE) in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours.

-

Hydrate the lipid film with a solution of the fluorescent dye (e.g., 50 mM calcein in HEPES buffer) to form multilamellar vesicles (MLVs).

-

Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

-

Separate the dye-loaded LUVs from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column.

-

-

Leakage Measurement:

-

Dilute the LUV suspension in the assay buffer to a suitable concentration in a cuvette.

-

Record the baseline fluorescence for a few minutes.

-

Add a known concentration of this compound to the cuvette and continuously monitor the fluorescence intensity over time.

-

After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and achieve 100% leakage, representing the maximum fluorescence.

-

-

Data Analysis: Calculate the percentage of leakage at a given time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] x 100 Where:

-

F_t is the fluorescence at time t

-

F_0 is the initial fluorescence

-

F_max is the maximum fluorescence after adding detergent

-

c. Visualization:

Cell Labeling for Visualizing PE Exposure

This protocol uses fluorescently labeled this compound to visualize the location of exposed PE on the surface of cells, for instance, during apoptosis or cell division.

a. Materials:

-

Biotinylated this compound or fluorescently-labeled this compound

-

Cells of interest (e.g., HeLa cells)

-

Cell culture medium

-

Fluorescently-labeled streptavidin (if using biotinylated this compound, e.g., Alexa Fluor 546-conjugated streptavidin)[9]

-

Annexin V conjugated to a different fluorophore (e.g., Alexa Fluor 488) to co-stain for phosphatidylserine exposure[9]

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescence microscope

b. Protocol:

-

Cell Culture:

-

Culture cells on coverslips or in imaging dishes to the desired confluency.

-

Induce the cellular process of interest (e.g., apoptosis) if required.

-

-

Labeling:

-

Wash the cells with an appropriate buffer (e.g., PBS or a binding buffer for Annexin V).

-

Incubate the cells with biotinylated this compound (e.g., 1 µM) and fluorescently-labeled Annexin V in the binding buffer at 37°C for a specified time (e.g., 15-30 minutes).[9]

-

Wash the cells to remove unbound probes.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

If using biotinylated this compound, incubate the fixed and washed cells with fluorescently-labeled streptavidin for 30-60 minutes at room temperature.

-

Wash the cells thoroughly to remove unbound streptavidin.

-

-

Imaging:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.

-

c. Visualization:

Signaling Pathway and Mechanism of Action

This compound's specificity for PE is the foundation of its utility as a membrane probe. The interaction and subsequent membrane effects can be summarized in the following pathway:

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as concentrations, incubation times, and cell types for their specific experimental needs.

References

- 1. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Dynamics of this compound-Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. thno.org [thno.org]

- 11. rsc.org [rsc.org]

- 12. static.igem.org [static.igem.org]

- 13. haemoscan.com [haemoscan.com]

Cinnamycin-Based Detection of Phosphatidylethanolamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamine (PE) is a key phospholipid component of cellular membranes, typically enriched in the inner leaflet of the plasma membrane in healthy cells. Its externalization to the outer leaflet is a significant biomarker for various cellular events, including apoptosis, cell division, and viral infection. Cinnamycin, a tetracyclic peptide antibiotic, exhibits high specificity and affinity for PE, making it an invaluable tool for detecting and quantifying surface-exposed PE. This document provides detailed application notes and protocols for the use of this compound in the detection of phosphatidylethanolamine.

This compound binds to the headgroup of PE in a 1:1 stoichiometric ratio.[1][2][3] This specific interaction is mediated by a well-defined binding pocket on the this compound molecule that accommodates the primary ammonium group of PE, leading to the formation of a stable complex.[1][2][4] This high degree of selectivity allows for the precise detection of PE even in complex biological membranes.[2]

Core Principles of PE Detection using this compound

The fundamental principle behind using this compound as a PE probe involves the specific binding of a labeled this compound molecule to PE exposed on the cell surface or in other lipid systems. The label, which can be a fluorescent dye, biotin, or an enzyme, is then detected using an appropriate method, such as fluorescence microscopy, flow cytometry, or a colorimetric assay.

Signaling Pathway and Binding Mechanism

The interaction between this compound and PE is a direct molecular recognition event and does not trigger a traditional signaling pathway. Instead, the binding itself is the signal. The specificity of this interaction is attributed to the formation of a hydrogen-bonding network between the primary ammonium group of the PE headgroup and a binding pocket on the this compound peptide.[2][4]

Caption: this compound binds specifically to phosphatidylethanolamine, forming a complex that can be detected.

Quantitative Data

The binding affinity of this compound to PE has been characterized by various biophysical methods, primarily isothermal titration calorimetry (ITC). The binding constant (K₀) and dissociation constant (Kd) are crucial parameters for understanding the strength of the interaction.

| Parameter | Value | Method | Environment | Reference |

| Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | ITC | POPC Bilayer | [3][5] |

| Binding Constant (K₀) | ~10⁶ M⁻¹ | ITC | Octyl Glucoside Micelles | [3][6] |

| Dissociation Constant (Kd) | Low nanomolar range | Not specified | PE-containing lipid membranes | [7] |

| Stoichiometry | 1:1 | ITC | POPC Bilayer / Micelles | [1][3] |

Thermodynamic Parameters of this compound-PE Interaction in a POPC Bilayer [5]

| Temperature | Reaction Enthalpy (ΔH°) | Free Energy of Binding (ΔG°) |

| 10 °C | 0 kcal/mol | -10.5 kcal/mol |

| 50 °C | -10 kcal/mol | -10.5 kcal/mol |

Experimental Protocols

The following are generalized protocols for the detection of PE using labeled this compound. It is crucial to optimize concentrations and incubation times for specific cell types and experimental conditions.

Protocol 1: Detection of PE Externalization in Apoptotic Cells by Fluorescence Microscopy

This protocol describes the use of a fluorescently labeled this compound to visualize PE on the surface of apoptotic cells.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-Cinnamycin)

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC and Propidium Iodide (PI) for control staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Induction of Apoptosis:

-

Culture cells to the desired confluency.

-

Induce apoptosis using an appropriate agent and concentration. Include a negative control of untreated cells.

-

-

Cell Preparation:

-

Gently wash the cells twice with cold PBS.

-

Resuspend the cells in a binding buffer (e.g., Annexin V binding buffer).

-

-

Staining:

-

Incubate the cells with the fluorescently labeled this compound at a predetermined optimal concentration (typically in the low micromolar range) for 15-30 minutes at room temperature, protected from light.[7]

-

For controls, stain separate sets of cells with Annexin V-FITC and/or PI according to the manufacturer's protocol.

-

-

Washing:

-

Wash the cells twice with cold binding buffer to remove unbound probe.

-

-

Visualization:

-

Resuspend the cells in a small volume of binding buffer.

-

Mount the cells on a microscope slide and observe under a fluorescence microscope using the appropriate filter set for the chosen fluorophore.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cinnamycin in Liposome Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamycin is a tetracyclic peptide antibiotic belonging to the lantibiotic family.[1][2] A key feature of this compound is its high specificity and affinity for the phospholipid phosphatidylethanolamine (PE).[3] This interaction is stoichiometric, with one molecule of this compound binding to one molecule of PE.[2] This specific binding subsequently leads to the permeabilization of membranes containing PE, making it a valuable tool for studying membrane dynamics and a potential candidate for targeted drug delivery to cells with exposed PE, such as cancer cells and bacteria.[1][2]

This document provides detailed protocols for utilizing this compound in liposome permeabilization assays. These assays are crucial for characterizing the membrane-disrupting activity of this compound and for screening potential inhibitors or enhancers of its function. The protocols outlined below describe the preparation of PE-containing liposomes, the encapsulation of a fluorescent marker (calcein), and the subsequent measurement of this compound-induced membrane permeabilization.

Mechanism of Action: this compound-Induced Liposome Permeabilization

This compound's mechanism of action is initiated by its specific recognition and binding to the headgroup of PE lipids within a membrane bilayer.[1][3] This binding event is thought to induce conformational changes in the peptide and the surrounding lipid environment, leading to membrane destabilization and the formation of pores or other structural defects. This results in the leakage of encapsulated contents from the liposome's interior. The extent of this permeabilization is dependent on both the concentration of this compound and the mole percentage of PE in the liposome membrane.[4]

Figure 1: Simplified signaling pathway of this compound-induced liposome permeabilization.

Quantitative Data: this compound-Induced Calcein Leakage

The following tables summarize representative data on the effect of this compound concentration and phosphatidylethanolamine (PE) content on the permeabilization of large unilamellar vesicles (LUVs) as measured by calcein leakage.

Table 1: Effect of this compound Concentration on Calcein Leakage from PE-Containing Liposomes

| This compound Concentration (µM) | Liposome Composition (PC:PE, 80:20 mol%) | Percent Calcein Leakage (%) |

| 0 | POPC:POPE | < 2 |

| 0.5 | POPC:POPE | 15 ± 3 |

| 1.0 | POPC:POPE | 45 ± 5 |

| 2.0 | POPC:POPE | 85 ± 7 |

| 5.0 | POPC:POPE | > 95 |

Data are presented as mean ± standard deviation and are illustrative, based on findings that this compound induces leakage in a concentration-dependent manner.[4]

Table 2: Effect of PE Concentration in Liposomes on this compound-Induced Calcein Leakage

| Liposome Composition (PC:PE mol%) | This compound Concentration (µM) | Percent Calcein Leakage (%) |

| 100:0 | 2.0 | < 5 |

| 95:5 | 2.0 | 25 ± 4 |

| 90:10 | 2.0 | 60 ± 6 |

| 80:20 | 2.0 | 85 ± 7 |

| 70:30 | 2.0 | > 95 |

Data are presented as mean ± standard deviation and are illustrative, based on findings that the presence of PE is required for this compound-induced permeabilization.[4]

Experimental Protocols

Protocol 1: Preparation of PE-Containing Large Unilamellar Vesicles (LUVs) with Encapsulated Calcein

This protocol describes the preparation of LUVs composed of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) with encapsulated calcein for use in permeabilization assays.

Materials:

-

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

-

1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE)

-

Chloroform

-

Calcein

-

HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Sephadex G-50 column

-

Mini-extruder with 100 nm pore size polycarbonate membranes

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, combine the desired molar ratio of POPC and POPE dissolved in chloroform.

-

Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer. The volume should be sufficient to achieve a final lipid concentration of 10 mg/mL.

-

Vortex the mixture vigorously for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles:

-

Subject the MLV suspension to five cycles of freezing in liquid nitrogen and thawing in a warm water bath (approximately 40°C). This promotes the encapsulation of calcein.

-

-

Extrusion:

-

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

-

Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.

-

-

Removal of Free Calcein:

-

Separate the calcein-loaded LUVs from unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.

-

Collect the fractions containing the liposomes (typically the void volume).

-

-

Characterization:

-

Determine the lipid concentration of the final liposome suspension using a standard phosphate assay.

-

The size distribution of the LUVs can be determined by dynamic light scattering (DLS).

-

Protocol 2: this compound-Induced Liposome Permeabilization Assay

This protocol details the procedure for measuring the permeabilization of calcein-loaded LUVs upon the addition of this compound.

Materials:

-

Calcein-loaded LUVs (prepared as in Protocol 1)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Triton X-100 (10% v/v solution)

-

96-well black microplate

-